N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide typically involves the coupling of 2-aminobenzothiazole with an appropriate benzoyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as microwave-assisted synthesis or one-pot multicomponent reactions. These methods offer advantages in terms of yield, reaction time, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent.
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted benzamides.
Condensation: Formation of Schiff bases.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating diseases like tuberculosis and cancer.
Industry: Used in the development of new materials with specific properties, such as optical materials.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the activity of essential enzymes in bacterial cells, leading to cell death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: Known for their optical and biological potential.
N-(6-chlorobenzo[d]thiazol-2-yl)-4-phenyl-1,3,4-oxadiazol-2-amine: Exhibits antimicrobial and anticancer activities.
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide stands out due to its specific structural features, such as the presence of both benzothiazole and nitrobenzamide moieties, which contribute to its unique chemical reactivity and biological activity .
Properties
Molecular Formula |
C22H17N3O3S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C22H17N3O3S/c1-13-11-16(22-24-18-5-3-4-6-20(18)29-22)7-9-17(13)23-21(26)15-8-10-19(25(27)28)14(2)12-15/h3-12H,1-2H3,(H,23,26) |
InChI Key |
CTQUHAHFDXTNNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=C(C=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
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